S-Propylcysteine

Catalog No.
S12981675
CAS No.
65309-79-7
M.F
C6H13NO2S
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Propylcysteine

CAS Number

65309-79-7

Product Name

S-Propylcysteine

IUPAC Name

2-amino-3-propylsulfanylpropanoic acid

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)

InChI Key

WAAGBMYUYFBZIW-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(C(=O)O)N

Description

S-propylcysteine is a cysteine derivative and an organic sulfide.

S-Propylcysteine, also known as 2-amino-3-(propylsulfanyl)propanoic acid, is a sulfur-containing amino acid derivative of cysteine. Its chemical formula is C₆H₁₃NO₂S, and it has a molecular weight of approximately 163.24 g/mol. This compound is characterized by a propyl group attached to the sulfur atom of the cysteine backbone, which distinguishes it from other cysteine derivatives. It is soluble in water and exhibits properties typical of amino acids, including the ability to participate in various bio

  • Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfoxides, which can further participate in redox reactions.
  • Alkylation: S-Propylcysteine can react with alkyl halides to form S-alkyl derivatives, which may have different biological activities.
  • Condensation Reactions: It can participate in peptide bond formation, leading to the synthesis of larger peptides or proteins.

These reactions are crucial for its role in biological systems and its potential applications in pharmaceuticals.

S-Propylcysteine exhibits various biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals and protect cells from oxidative stress.
  • Hepatoprotective Effects: Research indicates that S-Propylcysteine can mitigate liver damage caused by toxins such as acetaminophen, demonstrating its potential as a protective agent in hepatotoxicity .
  • Biomarker for Exposure: S-Propylcysteine and its metabolites have been identified as biomarkers for exposure to 1-bromopropane, a solvent associated with neurotoxic effects .

S-Propylcysteine can be synthesized through several methods:

  • Direct Alkylation: The most common method involves the alkylation of cysteine with propyl halides under basic conditions.
  • Using Propanethiol: Cysteine can be reacted with propanethiol in the presence of an appropriate catalyst to yield S-Propylcysteine.
  • Enzymatic Methods: Some studies suggest enzymatic pathways involving cysteine synthase could be utilized for more specific synthesis routes.

These methods vary in yield and specificity, influencing their applicability in laboratory settings.

S-Propylcysteine has several notable applications:

  • Nutraceuticals: Due to its antioxidant properties, it is explored as a dietary supplement for health benefits.
  • Pharmaceuticals: Its protective effects against liver toxins make it a candidate for drug development aimed at treating liver diseases.
  • Biomarkers in Toxicology: Its role as a biomarker for exposure to certain industrial chemicals aids in monitoring occupational health risks .

Studies on S-Propylcysteine interactions reveal its potential effects on various biological systems:

  • Protein Interactions: It forms adducts with proteins, which may alter protein function and stability. This property is particularly relevant in understanding its role as a biomarker for chemical exposure .
  • Metabolic Pathways: Research indicates that S-Propylcysteine may influence metabolic pathways related to detoxification processes, enhancing the body’s ability to process harmful substances.

S-Propylcysteine shares structural similarities with other sulfur-containing amino acids. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
S-AllylcysteineContains an allyl groupKnown for its strong antioxidant properties
S-BenzylcysteineContains a benzyl groupExhibits different pharmacokinetics due to aromaticity
S-MethylcysteineContains a methyl groupCommonly found in various biological systems

S-Propylcysteine's unique propyl side chain differentiates it from these compounds, affecting its solubility and biological activity.

XLogP3

-1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

163.06669983 g/mol

Monoisotopic Mass

163.06669983 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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